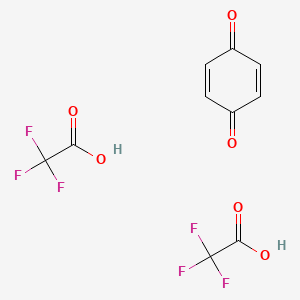![molecular formula C15H19BrO B14203843 1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- CAS No. 825628-01-1](/img/structure/B14203843.png)
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- is an organic compound with the molecular formula C15H19BrO It is a derivative of heptanol, featuring a bromophenyl group and an ethenylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- typically involves the reaction of 1-heptanol with 2-bromobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 3-[(2-bromophenyl)ethenylidene]heptanone.
Reduction: Formation of 1-Heptanol, 3-[(phenyl)ethenylidene]-.
Substitution: Formation of 1-Heptanol, 3-[(2-methoxyphenyl)ethenylidene]- or 1-Heptanol, 3-[(2-cyanophenyl)ethenylidene]-.
Scientific Research Applications
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Heptanol, 3-[(2-chlorophenyl)ethenylidene]-
- 1-Heptanol, 3-[(2-fluorophenyl)ethenylidene]-
- 1-Heptanol, 3-[(2-iodophenyl)ethenylidene]-
Uniqueness
1-Heptanol, 3-[(2-bromophenyl)ethenylidene]- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can engage in specific interactions, such as halogen bonding, that are not possible with other halogens, making this compound particularly interesting for research and development.
Properties
CAS No. |
825628-01-1 |
|---|---|
Molecular Formula |
C15H19BrO |
Molecular Weight |
295.21 g/mol |
InChI |
InChI=1S/C15H19BrO/c1-2-3-6-13(11-12-17)9-10-14-7-4-5-8-15(14)16/h4-5,7-8,10,17H,2-3,6,11-12H2,1H3 |
InChI Key |
REPZUAGFTHLCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=CC1=CC=CC=C1Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


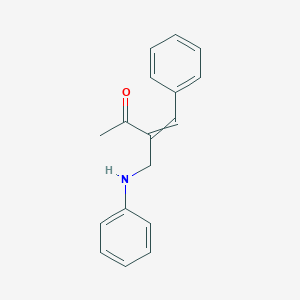
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
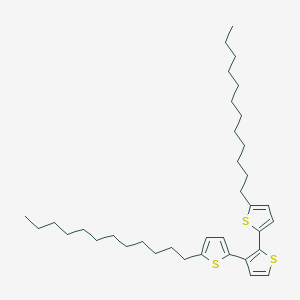
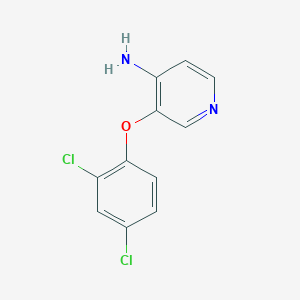
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
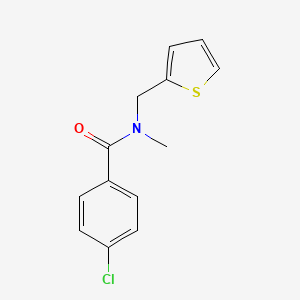
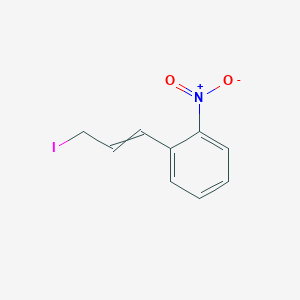
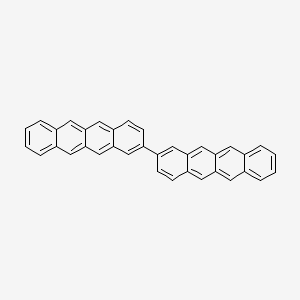
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
